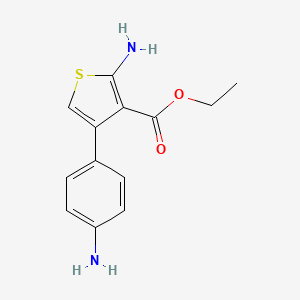
N-Methyl-N',N''-bis(2-methylpropyl)-1-propoxysilanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’,N’'-bis(2-methylpropyl)-1-propoxysilanetriamine: is a silane compound characterized by the presence of three amine groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N’,N’'-bis(2-methylpropyl)-1-propoxysilanetriamine typically involves the reaction of a silane precursor with appropriate amine reagents. One common method involves the reaction of 1-propoxysilane with N-methyl-2-methylpropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the silane compound.
Industrial Production Methods: Industrial production of N-Methyl-N’,N’'-bis(2-methylpropyl)-1-propoxysilanetriamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N’,N’'-bis(2-methylpropyl)-1-propoxysilanetriamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different functional groups.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives with different functional groups.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N-Methyl-N’,N’'-bis(2-methylpropyl)-1-propoxysilanetriamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and functionalized silanes.
Biology: Investigated for its potential use in drug delivery systems and as a biocompatible material.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Methyl-N’,N’'-bis(2-methylpropyl)-1-propoxysilanetriamine involves its interaction with molecular targets through its amine and silane functional groups. These interactions can lead to the formation of stable complexes with various biomolecules and materials. The pathways involved may include hydrogen bonding, covalent bonding, and electrostatic interactions.
Comparison with Similar Compounds
- N-Methyl-N’,N’'-bis(2-methylpropyl)-1-ethoxysilanetriamine
- N-Methyl-N’,N’'-bis(2-methylpropyl)-1-methoxysilanetriamine
- N-Methyl-N’,N’'-bis(2-methylpropyl)-1-butoxysilanetriamine
Comparison: N-Methyl-N’,N’'-bis(2-methylpropyl)-1-propoxysilanetriamine is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs with different alkoxy groups
Properties
CAS No. |
923560-92-3 |
|---|---|
Molecular Formula |
C12H31N3OSi |
Molecular Weight |
261.48 g/mol |
IUPAC Name |
2-methyl-N-[methylamino-(2-methylpropylamino)-propoxysilyl]propan-1-amine |
InChI |
InChI=1S/C12H31N3OSi/c1-7-8-16-17(13-6,14-9-11(2)3)15-10-12(4)5/h11-15H,7-10H2,1-6H3 |
InChI Key |
NXLVWBUIGUBGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](NC)(NCC(C)C)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


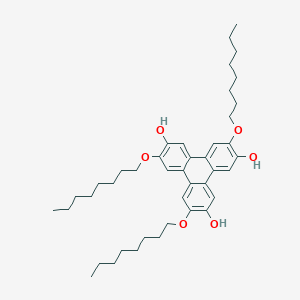
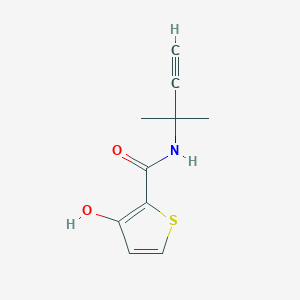
![Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B14187602.png)

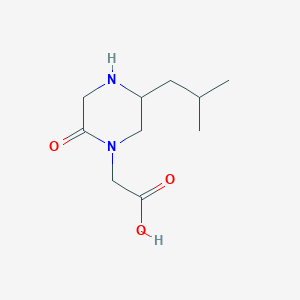
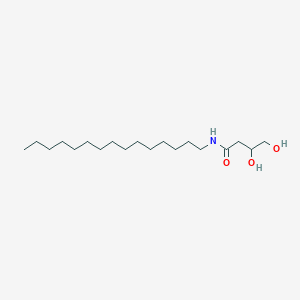
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
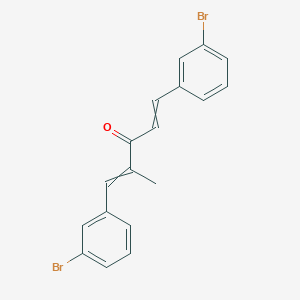
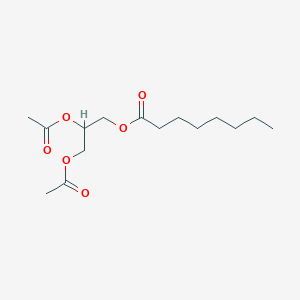

![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)
